METHYL 3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-4-METHYLBENZOATE
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Overview
Description
METHYL 3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-4-METHYLBENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an ethoxyaniline moiety, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-4-METHYLBENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-ethoxyaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.
Coupling reaction: The dithiocarbamate intermediate is then coupled with methyl 3-amino-4-methylbenzoate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
METHYL 3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-4-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of METHYL 3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- ETHYL 2-BENZOYL-3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}ACRYLATE
Uniqueness
METHYL 3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-4-METHYLBENZOATE is unique due to its specific structural features, such as the presence of both an ethoxyaniline and a carbothioyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)carbamothioylamino]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-15-9-7-14(8-10-15)19-18(24)20-16-11-13(17(21)22-3)6-5-12(16)2/h5-11H,4H2,1-3H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGUOEFQZHSSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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